molecular formula C17H24O2S2 B12681885 2,2'-(Heptylidenebis(thiomethylene))bisfuran CAS No. 94134-43-7

2,2'-(Heptylidenebis(thiomethylene))bisfuran

Cat. No.: B12681885
CAS No.: 94134-43-7
M. Wt: 324.5 g/mol
InChI Key: VIWIRDPFLLRHDY-UHFFFAOYSA-N
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Description

2,2’-(Heptylidenebis(thiomethylene))bisfuran is a chemical compound with the molecular formula C17H24O2S2. It is also known by its IUPAC name, 2-[(1-(furan-2-ylmethylsulfanyl)heptylsulfanyl)methyl]furan. This compound is characterized by the presence of two furan rings connected by a heptylidenebis(thiomethylene) bridge, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Heptylidenebis(thiomethylene))bisfuran typically involves the reaction of heptanal with furan-2-ylmethyl mercaptan in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate heptanal bis(2-furylmethyl)dithioacetal, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Heptylidenebis(thiomethylene))bisfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Heptylidenebis(thiomethylene))bisfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Heptylidenebis(thiomethylene))bisfuran involves its interaction with various molecular targets, primarily through its thiomethylene groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic residues in biological targets, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylidenebis(thiomethylene))bisfuran
  • 2,2’-(Propylidenebis(thiomethylene))bisfuran
  • 2,2’-(Butylidenebis(thiomethylene))bisfuran

Uniqueness

2,2’-(Heptylidenebis(thiomethylene))bisfuran is unique due to its longer heptylidenebis(thiomethylene) bridge, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

94134-43-7

Molecular Formula

C17H24O2S2

Molecular Weight

324.5 g/mol

IUPAC Name

2-[1-(furan-2-ylmethylsulfanyl)heptylsulfanylmethyl]furan

InChI

InChI=1S/C17H24O2S2/c1-2-3-4-5-10-17(20-13-15-8-6-11-18-15)21-14-16-9-7-12-19-16/h6-9,11-12,17H,2-5,10,13-14H2,1H3

InChI Key

VIWIRDPFLLRHDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(SCC1=CC=CO1)SCC2=CC=CO2

Origin of Product

United States

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